(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone
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Overview
Description
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone is a complex organic compound that features both cyclopentyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl and indole precursors, which are then subjected to a series of reactions including amination and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone: shares structural similarities with other indole derivatives and cyclopentyl compounds.
Dimethyl 2,6-pyridinedicarboxylate:
Tricyclic compounds: These compounds also feature multiple ring structures and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of cyclopentyl and indole moieties, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(3-aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-8-7-12-10-19(15-4-2-1-3-14(12)15)16(20)11-5-6-13(18)9-11/h1-4,11-13H,5-10,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPDFWQCZSPPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N2CC(C3=CC=CC=C32)CCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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